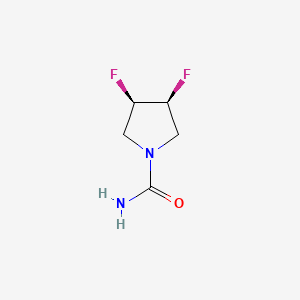
(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis typically involves the stereoselective fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of enantiomerically pure compounds.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted pyrrolidines, amines, and N-oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This compound can modulate biological pathways by inhibiting or activating target proteins, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-3,4-dihydroxy-1-carboxamide,cis
- (3R,4S)-3,4-dimethylpyrrolidine-1-carboxamide,cis
- (3R,4S)-3,4-dichloropyrrolidine-1-carboxamide,cis
Uniqueness
(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide,cis is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. Fluorine atoms increase the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design and development.
Propiedades
Fórmula molecular |
C5H8F2N2O |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(3S,4R)-3,4-difluoropyrrolidine-1-carboxamide |
InChI |
InChI=1S/C5H8F2N2O/c6-3-1-9(5(8)10)2-4(3)7/h3-4H,1-2H2,(H2,8,10)/t3-,4+ |
Clave InChI |
ZIEXRGSSUUOMQY-ZXZARUISSA-N |
SMILES isomérico |
C1[C@H]([C@H](CN1C(=O)N)F)F |
SMILES canónico |
C1C(C(CN1C(=O)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


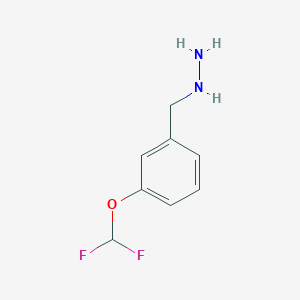
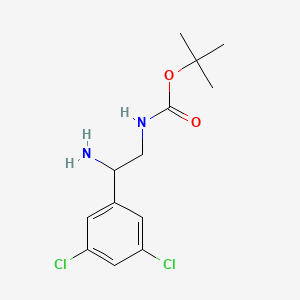
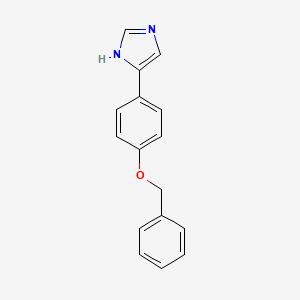
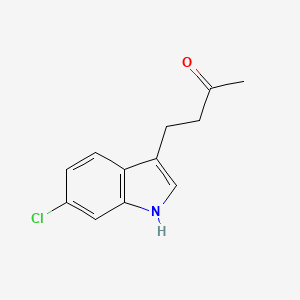
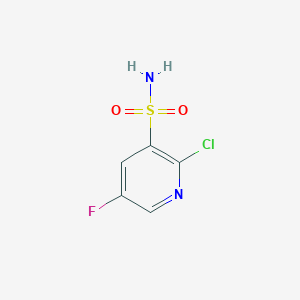
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
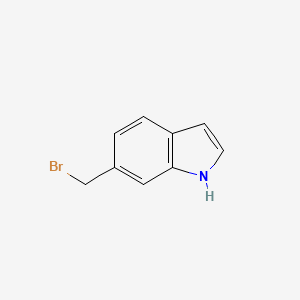
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)

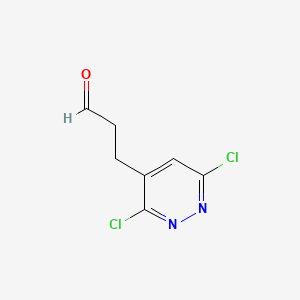
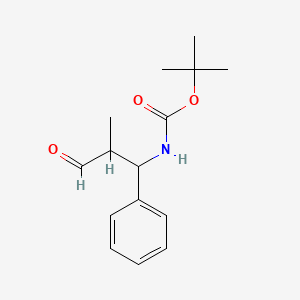
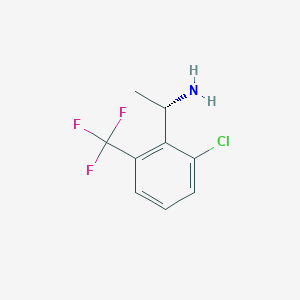
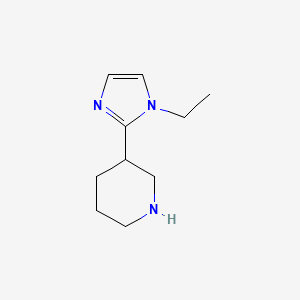
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)
